IMPDH2 Isoform Selectivity: 7.5-Fold Tighter Binding to IMPDH2 vs. IMPDH1 Reduces Off-Target Liability
Sappanone A demonstrates a highly selective covalent inhibition of the IMPDH2 isoform over IMPDH1. This is a critical differentiator from pan-IMPDH inhibitors, which are associated with greater adverse effects. Sappanone A covalently binds to the Cys140 residue of IMPDH2 with a dissociation constant (Kd) of 3.944 nM [1]. In a direct head-to-head comparison, its binding affinity for IMPDH1 is significantly lower, with a Kd of 29.44 nM [1].
| Evidence Dimension | Binding affinity (Kd) for IMPDH isoforms |
|---|---|
| Target Compound Data | Kd = 3.944 nM for IMPDH2 |
| Comparator Or Baseline | IMPDH1 binding (Kd = 29.44 nM) |
| Quantified Difference | 7.5-fold lower Kd (tighter binding) for IMPDH2 vs. IMPDH1 |
| Conditions | Biochemical binding assay; covalent binding to Cys140 residue |
Why This Matters
This isoform selectivity enables research focused on IMPDH2-driven pathways in neuroinflammation [1] with a significantly reduced risk of confounding results from IMPDH1 inhibition, a key advantage over pan-IMPDH inhibitors like mycophenolic acid.
- [1] Liao LX, et al. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proc Natl Acad Sci U S A. 2017 Jul 18;114(29):E5986-E5994. View Source
